(+)-4'-Nitrotartranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-4’-Nitrotartranilic acid: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a tartranilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Tartranilic Acid: The preparation of (+)-4’-Nitrotartranilic acid typically involves the nitration of tartranilic acid. This process is carried out by treating tartranilic acid with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction yields (+)-4’-Nitrotartranilic acid as the primary product.
Purification: The crude product obtained from the nitration reaction is purified through recrystallization using solvents such as ethanol or water to obtain pure (+)-4’-Nitrotartranilic acid.
Industrial Production Methods: Industrial production of (+)-4’-Nitrotartranilic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: (+)-4’-Nitrotartranilic acid can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2). Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The amino group (-NH2) in (+)-4’-Nitrotartranilic acid can participate in substitution reactions. For example, it can react with acyl chlorides to form amides or with sulfonyl chlorides to form sulfonamides.
Oxidation: The compound can also undergo oxidation reactions, where the amino group (-NH2) is oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Acyl chlorides, sulfonyl chlorides.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed:
Reduction: (+)-4’-Aminotartranilic acid.
Substitution: Amides, sulfonamides.
Oxidation: Nitroso derivatives, further nitrated products.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitro and amino groups on biological systems.
Medicine:
Drug Development: (+)-4’-Nitrotartranilic acid and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Dye Manufacturing: The compound is used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (+)-4’-Nitrotartranilic acid involves its interaction with specific molecular targets. The nitro group (-NO2) and amino group (-NH2) play crucial roles in its reactivity and interactions. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
4-Nitroaniline: Similar structure with a nitro group and an amino group attached to a benzene ring.
4-Aminobenzoic Acid: Contains an amino group and a carboxylic acid group attached to a benzene ring.
4-Nitrobenzoic Acid: Contains a nitro group and a carboxylic acid group attached to a benzene ring.
Uniqueness: (+)-4’-Nitrotartranilic acid is unique due to the presence of both a nitro group and an amino group on a tartranilic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFXRDWAWAUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.